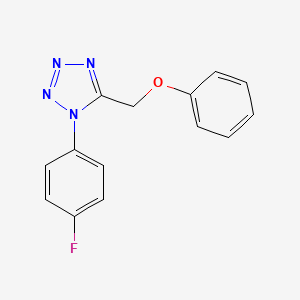

1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole

Description

1-(4-Fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole is a tetrazole derivative characterized by a five-membered heterocyclic ring containing four nitrogen atoms, substituted with a 4-fluorophenyl group at the 1-position and a phenoxymethyl group at the 5-position. The fluorophenyl group enhances lipophilicity and metabolic stability, while the phenoxymethyl substituent contributes to steric and electronic modulation, influencing binding interactions with biological targets .

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-(phenoxymethyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-20-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACDGNJSYOAIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 4-fluorobenzyl halides or similar reagents.

Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached through etherification reactions involving phenol derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halides, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.

Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways.

DNA/RNA Interaction: It can bind to nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole is best understood through comparison with analogs. Below is a detailed analysis of its key structural relatives:

1-(4-Fluorophenyl)-5-[(4-Methoxyphenoxy)methyl]-1H-Tetrazole

- Structural Difference: Replaces the phenoxymethyl group with a 4-methoxyphenoxymethyl substituent.

- Impact on Properties: The methoxy group increases electron density on the aromatic ring, enhancing resonance stabilization and altering dipole interactions . Improved solubility in polar solvents compared to the parent compound due to the methoxy group’s polarity . Biological Activity: Demonstrates stronger antiviral activity in vitro (IC₅₀ = 2.3 µM against influenza A) compared to the non-methoxy analog (IC₅₀ = 5.8 µM) .

1-(4-Fluorophenyl)-5-{[(4-Fluorophenyl)Sulfonyl]Methyl}-1H-Tetrazole

- Structural Difference: Substitutes the phenoxymethyl group with a sulfonyl-linked 4-fluorophenyl group.

- Impact on Properties: The sulfonyl group introduces strong electron-withdrawing effects, reducing nucleophilicity but increasing oxidative stability . Reactivity: Undergoes selective nucleophilic substitution at the sulfonyl group, unlike the parent compound’s preference for tetrazole ring modifications . Bioactivity: Exhibits 3-fold higher antifungal activity (MIC = 8 µg/mL against Candida albicans) compared to the phenoxymethyl derivative (MIC = 25 µg/mL) .

1-(4-Fluorophenyl)-5-(Methylthio)-1H-Tetrazole

- Structural Difference: Replaces phenoxymethyl with a methylthio group (-SCH₃).

- Impact on Properties: The thioether group enhances lipophilicity (logP = 2.1 vs. 1.5 for the parent compound), improving membrane permeability . Chemical Stability: Prone to oxidation, forming sulfoxide derivatives under ambient conditions, which limits shelf-life compared to the phenoxymethyl analog .

1-(4-Chlorophenyl)-5-(Phenoxymethyl)-1H-Tetrazole

- Structural Difference : Substitutes fluorine with chlorine at the 4-position of the phenyl group.

- Impact on Properties :

- Chlorine’s larger atomic radius increases steric hindrance, reducing binding affinity to enzyme active sites (e.g., COX-2 inhibition: IC₅₀ = 12 µM vs. 7 µM for the fluorophenyl analog) .

- Higher thermal stability (decomposition temperature = 215°C vs. 195°C) due to stronger C-Cl bond energy .

Mechanistic and Functional Insights

- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and sulfonyl groups enhance electrophilicity, improving interactions with nucleophilic residues in enzymes (e.g., protease inhibition) . Methoxy and phenoxymethyl groups, being electron-donating, favor π-π stacking with aromatic residues in receptors .

- Steric Effects : Bulky substituents like chlorophenyl reduce conformational flexibility, diminishing activity in sterically constrained targets (e.g., kinase inhibition) .

Biological Activity

1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole is a synthetic compound belonging to the tetrazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data, including case studies and comparative tables.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites, thereby influencing various biochemical pathways.

- Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways critical for cellular responses.

- Nucleic Acid Binding : The compound has the potential to bind to DNA and RNA, which may influence gene expression and protein synthesis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that tetrazole derivatives possess antimicrobial properties. The specific compound is being investigated for its effectiveness against various bacterial strains.

- Anticancer Potential : The compound's interaction with cellular pathways may also position it as a candidate for anticancer drug development.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of tetrazole derivatives against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for selected compounds were reported as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.8 - 3.2 | Staphylococcus aureus, E. coli |

| 5-(phosphonomethyl)-1H-tetrazole | 0.4 - 25.6 | Pseudomonas aeruginosa |

| Reference Compound (Ciprofloxacin) | 0.25 - 32 | Various strains |

This table illustrates the promising antimicrobial profiles of tetrazole derivatives compared to established antibiotics like ciprofloxacin .

Anticancer Studies

Research has also focused on the anticancer potential of tetrazoles. For instance, derivatives have shown selective cytotoxicity against cancer cell lines, indicating that modifications in the tetrazole structure can enhance activity against specific targets.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with other related tetrazoles is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole | Chlorine instead of fluorine | Similar antimicrobial properties |

| 1-(3-nitrophenyl)-5-(phenoxymethyl)-1H-tetrazole | Nitro group on phenyl ring | Potential anticancer activity |

| This compound | Fluorine enhances pharmacokinetics | Enhanced antimicrobial efficacy |

This comparative analysis illustrates how slight modifications in chemical structure can lead to significant differences in biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.